1-(4-Fluorophenyl)-1H-1,2,3-triazole
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Overview
Description
1-(4-Fluorophenyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a 4-fluorophenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the phenyl ring enhances its chemical stability and biological activity.
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it likely interacts with its targets to induce changes that lead to its biological effects . For instance, some indole derivatives have been shown to inhibit the influenza A virus .
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple pathways . For example, some indole derivatives have been found to exhibit antiviral activity, suggesting that they may interfere with viral replication pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . For instance, some pyridazinone analogs, which share structural similarities with 1-(4-Fluorophenyl)-1H-1,2,3-triazole, have been found to exhibit good bioavailability and metabolic stability .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds . For instance, a study on a novel pyridazinone analog found that the compound’s anti-corrosion performance was influenced by the acidity of the environment .
Biochemical Analysis
Cellular Effects
It is speculated that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-Fluorophenyl)-1H-1,2,3-triazole in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied . Future in vitro and in vivo studies are needed to elucidate these aspects.
Dosage Effects in Animal Models
Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies should investigate any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-1H-1,2,3-triazole can be synthesized through various methods. One common approach involves the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This reaction is typically catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction proceeds efficiently at room temperature, yielding the desired triazole compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the triazole ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted phenyl triazoles.
Scientific Research Applications
1-(4-Fluorophenyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new drugs, particularly as inhibitors of specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-Phenyl-1H-1,2,3-triazole: Lacks the fluorine atom, resulting in lower chemical stability and biological activity.
1-(4-Chlorophenyl)-1H-1,2,3-triazole: Substitution with chlorine instead of fluorine alters the compound’s reactivity and binding properties.
1-(4-Methylphenyl)-1H-1,2,3-triazole: The presence of a methyl group instead of fluorine affects the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in the presence of the fluorine atom, which enhances its chemical stability, biological activity, and binding affinity compared to its analogs.
Properties
IUPAC Name |
1-(4-fluorophenyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-7-1-3-8(4-2-7)12-6-5-10-11-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIPLXDFBWGLOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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